tert-Butyl 4-cyanophenethylcarbamate tert-Butyl 4-cyanophenethylcarbamate
Brand Name: Vulcanchem
CAS No.: 172348-86-6
VCID: VC20924180
InChI: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

tert-Butyl 4-cyanophenethylcarbamate

CAS No.: 172348-86-6

Cat. No.: VC20924180

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-cyanophenethylcarbamate - 172348-86-6

Specification

CAS No. 172348-86-6
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
Standard InChI Key KAOXDKZFTYWETQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N

Introduction

Chemical Properties and Structure

Tert-Butyl 4-cyanophenethylcarbamate (CAS: 172348-86-6) is a carbamate compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a phenethyl group bearing a cyano substituent at the para position.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature with specific physical properties as outlined in Table 1.
Table 1: Physical and Chemical Properties of Tert-Butyl 4-Cyanophenethylcarbamate

PropertyValue
CAS Number172348-86-6
IUPAC Nametert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Standard InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
Standard InChIKeyKAOXDKZFTYWETQ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
AppearanceSolid
Storage ConditionsSealed in dry container, 2-8°C
The molecular structure contains several functional groups that contribute to its reactivity and applications in organic synthesis, including:
  • A tert-butoxycarbonyl (Boc) protecting group

  • A secondary amine functionality

  • A cyano group at the para position of the phenyl ring

  • An ethyl linker between the amine and the aromatic ring

Applications in Research and Development

Tert-Butyl 4-cyanophenethylcarbamate has found various applications in chemical research and pharmaceutical development.

Organic Synthesis Applications

As a versatile intermediate, this compound serves several important functions in organic synthesis:

  • Protecting Group Chemistry: The Boc group provides temporary protection for the amine functionality during multi-step syntheses

  • Building Block: Used in the construction of more complex molecules with potential biological activity

  • Functional Group Manipulation: The cyano group serves as a precursor to various other functional groups (amides, carboxylic acids, amines)

Pharmaceutical Research Applications

Evidence suggests that tert-Butyl 4-cyanophenethylcarbamate and related compounds have been investigated in pharmaceutical contexts:

  • Development of enzyme inhibitors, particularly in farnesyltransferase inhibition studies

  • Potential applications in antimalarial and anticancer research

  • Incorporation into ethylenediamine-based mammalian farnesyltransferase inhibitors
    Rumthao et al. (2004) achieved approximately 90% purity in their synthesis of this compound for biomedical applications, highlighting its relevance in pharmaceutical research contexts .

Structural Relationships and Analogous Compounds

Understanding the relationship between tert-Butyl 4-cyanophenethylcarbamate and similar compounds provides insight into its characteristics and potential applications.

Related Carbamate Derivatives

Several structurally related compounds share similar properties and applications:
Table 2: Comparison of Tert-Butyl 4-Cyanophenethylcarbamate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Tert-butyl 4-cyanophenethylcarbamate172348-86-6C14H18N2O2246.3Reference compound
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate167886-56-8C13H18ClNO2255.74Chloro instead of cyano group
Tert-butyl 4-cyanobenzylcarbamate66389-80-8C13H16N2O2232.28Lacks one carbon in linker
Tert-butyl 4-hydroxybenzylcarbamate149505-94-2C12H17NO3223.27Hydroxyl instead of cyano group and shorter linker
These structural variations influence physical properties, reactivity patterns, and biological activities of the compounds .

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